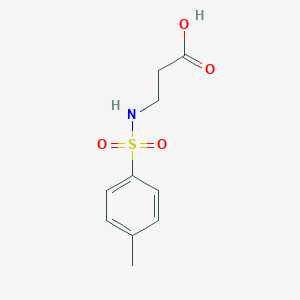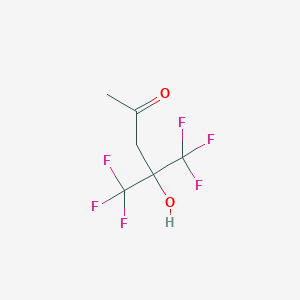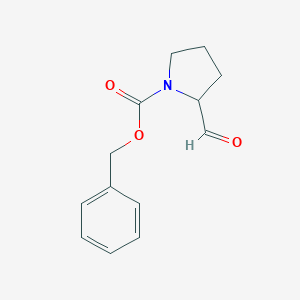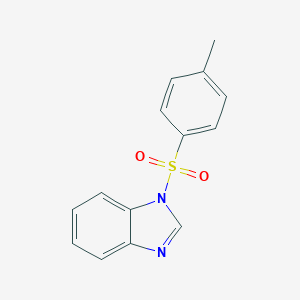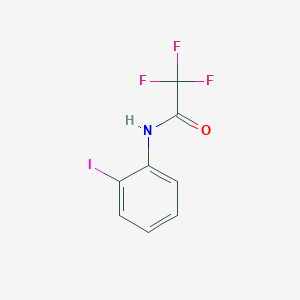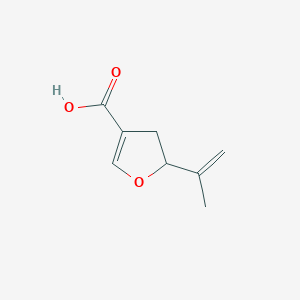
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid (IDC) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. IDC is a carboxylic acid derivative that contains a furan ring with an isopropenyl group and a carboxyl group attached to it. The unique chemical structure of IDC makes it an attractive candidate for scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in disease processes. For example, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of proteins involved in gene expression and epigenetic regulation.
Biochemische Und Physiologische Effekte
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In vivo studies have shown that 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to overcome these limitations and achieve reliable results.
Zukünftige Richtungen
There are several future directions for research on 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid. One direction is the development of new synthetic methods for 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid and its derivatives to improve the yield, purity, and scalability of the synthesis. Another direction is the investigation of the structure-activity relationship of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid and its derivatives to identify more potent and selective compounds for various applications. Additionally, the elucidation of the mechanism of action of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid and its derivatives could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid can be synthesized through various methods, including the reaction of 4-hydroxy-2,5-dimethyl-3(2H)-furanone with isoprene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-methylfuran with acrolein in the presence of a base catalyst. The synthesis of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In organic chemistry, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been used as a building block for the synthesis of various complex molecules. In biochemistry, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been investigated for its potential as a drug target for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been studied for its potential as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
198023-66-4 |
|---|---|
Produktname |
5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid |
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
2-prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-5(2)7-3-6(4-11-7)8(9)10/h4,7H,1,3H2,2H3,(H,9,10) |
InChI-Schlüssel |
VGSBCUNTFPWCCG-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC(=CO1)C(=O)O |
Kanonische SMILES |
CC(=C)C1CC(=CO1)C(=O)O |
Synonyme |
3-Furancarboxylicacid,4,5-dihydro-5-(1-methylethenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



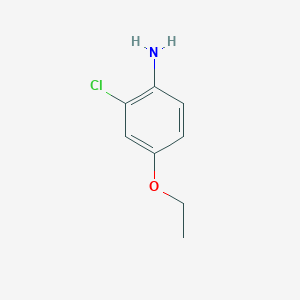
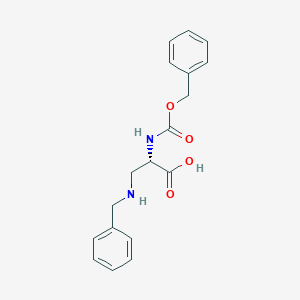
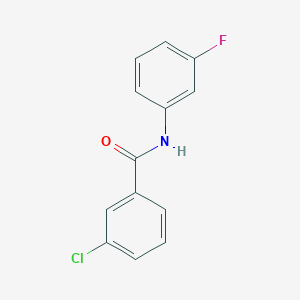
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
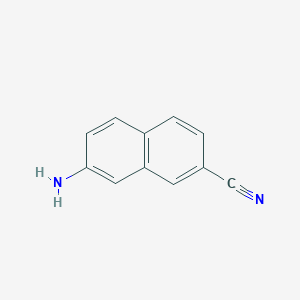
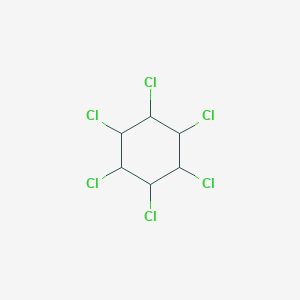
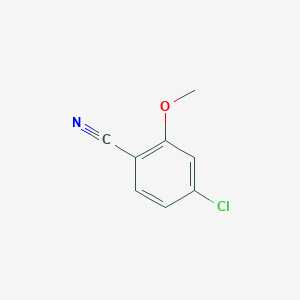
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)
